
Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) decanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) decanedioate is a chemical compound with the molecular formula C26H50O10 It is an ester derived from decanedioic acid and 2-(2-(2-ethoxyethoxy)ethoxy)ethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) decanedioate typically involves the esterification of decanedioic acid with 2-(2-(2-ethoxyethoxy)ethoxy)ethanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the water produced during the reaction is removed to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) decanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids and aldehydes.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Decanedioic acid and 2-(2-(2-ethoxyethoxy)ethoxy)ethanol.
Oxidation: Corresponding carboxylic acids and aldehydes.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) decanedioate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of bis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) decanedioate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cellular membranes, altering their permeability and affecting cellular functions. Additionally, its ester functional groups can undergo hydrolysis, releasing active metabolites that exert specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Decanedioic acid, bis(2-ethylhexyl) ester: This compound is similar in structure but has different alkyl groups attached to the ester functional groups.
Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) adipate: Another similar compound with a different central acid moiety.
Uniqueness
Its ability to form stable complexes and its versatility in undergoing various chemical reactions make it a valuable compound in research and industry .
Propiedades
Número CAS |
399023-92-8 |
|---|---|
Fórmula molecular |
C26H50O10 |
Peso molecular |
522.7 g/mol |
Nombre IUPAC |
bis[2-[2-(2-ethoxyethoxy)ethoxy]ethyl] decanedioate |
InChI |
InChI=1S/C26H50O10/c1-3-29-13-15-31-17-19-33-21-23-35-25(27)11-9-7-5-6-8-10-12-26(28)36-24-22-34-20-18-32-16-14-30-4-2/h3-24H2,1-2H3 |
Clave InChI |
PGMRDSQCFZZACJ-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOCCOCCOC(=O)CCCCCCCCC(=O)OCCOCCOCCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


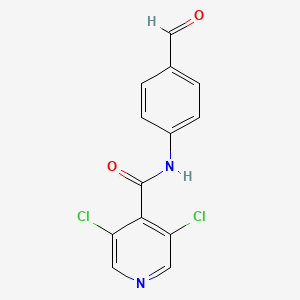
![3-(Diphenylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14255467.png)
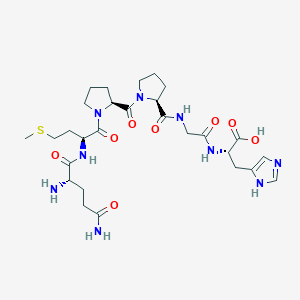
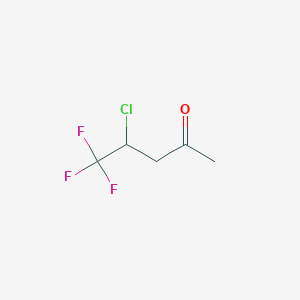
![(1E)-N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethan-1-imine](/img/structure/B14255488.png)
![4-[(4-Aminophenyl)imino]cyclohexa-2,5-diene-1-thione](/img/structure/B14255506.png)
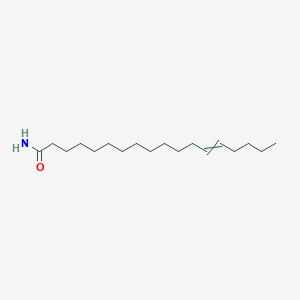
![1-Methyl-4-[(4-methylbenzene-1-sulfonyl)methylidene]-1,4-dihydropyridine](/img/structure/B14255513.png)
![Methyl 2-[(propoxycarbonyl)oxy]benzoate](/img/structure/B14255515.png)
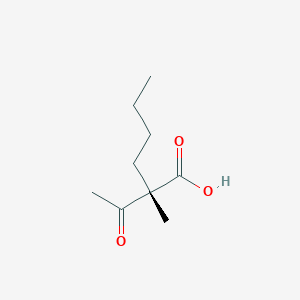
![4-Nitro-2-[2-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-yl)ethenyl]phenol](/img/structure/B14255526.png)
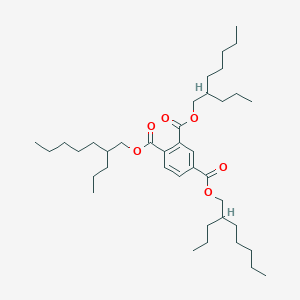
![7-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14255537.png)
![1,3-Bis{4-[(oxan-2-yl)oxy]phenyl}prop-2-en-1-one](/img/structure/B14255543.png)
